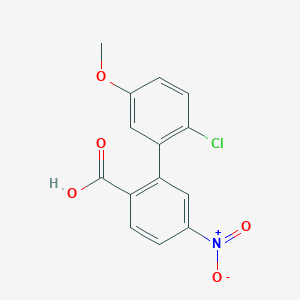
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid (2C5MPA) is a compound that has a wide range of applications in scientific research. It is a nitrobenzoic acid derivative that is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. 2C5MPA is a white powder with a purity of 95%, and has a melting point of 166-168°C. It is soluble in water and chloroform, and is relatively stable in air.
Applications De Recherche Scientifique
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of applications in scientific research. It is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. It is also used in the analysis of proteins, lipids, and carbohydrates. Additionally, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used as a reagent in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, including nitroreductases, aldehyde oxidases, and nitroalkane oxidases. These enzymes catalyze the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, and the resulting products can be used for a variety of purposes. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which can be used in the synthesis of pharmaceuticals. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, and its oxidation can yield a variety of products that have various biochemical and physiological effects. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, as well as the inhibition of the formation of reactive oxygen species. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is a potent inhibitor of the enzyme aldehyde oxidase. Inhibition of aldehyde oxidase can lead to a decrease in the production of reactive oxygen species, and can also lead to an increase in the production of nitric oxide, which has a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of advantages for use in lab experiments. It is relatively stable in air, and is soluble in water and chloroform. Additionally, it is relatively easy to synthesize, and its purity of 95% makes it well-suited for use in a variety of experiments. However, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be toxic in large doses, and should be handled with care. Additionally, it is important to note that the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can yield a variety of products, some of which may be toxic.
Orientations Futures
There are a variety of potential future directions for research involving 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%. For example, further research could be conducted on the biochemical and physiological effects of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% and its oxidation products. Additionally, further research could be conducted on the synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the evaluation of enzyme activity and other biochemical processes. Finally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the analysis of proteins, lipids, and carbohydrates.
Méthodes De Synthèse
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of 5-methoxy-2-chlorobenzoic acid with nitric acid. This reaction yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and nitrous acid. The second step involves the reaction of the nitrous acid with sodium hydroxide, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and sodium nitrite. Finally, the sodium nitrite is reacted with acetic anhydride, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and acetic acid.
Propriétés
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-9-3-5-13(15)12(7-9)11-6-8(16(19)20)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGNZBNBRWOVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691038 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-18-6 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














